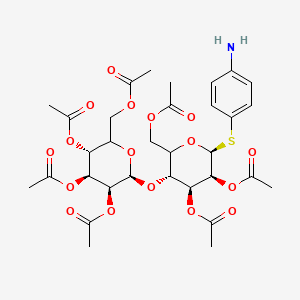
4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of complex glycosylated derivatives like this compound involves multiple steps, including the protection of amine groups, glycosylation reactions, and deprotection steps. For example, different N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-d-glucopyranosyl chlorides have been synthesized and used as glycosyl donors in reactions, illustrating the intricate steps required for the synthesis of such compounds (Bednarczyk et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of glycosylated compounds is crucial for understanding their biological function and interaction with other molecules. For instance, crystallographic and computational studies on similar glycosylated compounds provide insights into their molecular conformation and potential interactions with biological targets (Alexacou et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of such glycosylated derivatives often involve their reactivity towards various chemical groups and conditions. The synthesis of glycosides, for example, showcases the chemical reactions involved in linking sugar molecules to other chemical structures, a key step in the production of complex molecules like the one (Kushwaha et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and melting points, are influenced by their molecular structure. For example, the solid-state structure of related compounds has been analyzed to understand their crystallinity and how it affects their physical properties (Gubica et al., 2013).
Scientific Research Applications
Synthesis and Biological Activity of Glycosides
Glycosides, including derivatives and mimetics, play significant roles in inhibiting carbohydrate processing enzymes, with implications for medicinal chemistry and drug development. For example, glycoside mimetics have been synthesized to inhibit enzymes involved in the processing of carbohydrates, which are crucial in various diseases and conditions (Cipolla, La Ferla, & Nicotra, 1997). Such research underpins the importance of glycoside derivatives in exploring therapeutic targets.
Derivatization of Polysaccharides
Chemical modifications of polysaccharides, such as derivatization, significantly impact their solubility and biological activities. For instance, derivatized D-glucans, through processes like acetylation, can enhance their biological effects, including anticoagulant and antioxidant activities (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015). This area of study illustrates the potential for chemically modified glycosides in biomedical applications.
Enzymology and Protein Engineering
The study of enzymes such as beta-glucanases, which are involved in the hydrolysis of beta-glucans, sheds light on the enzymology and potential for engineering proteins for specific functions. Research into the structure and folding of natural and engineered bacterial beta-glucanases provides insight into enzyme mechanics and specificity (Heinemann, Aÿ, Gaiser, Müller, & Ponnuswamy, 1996). Understanding these enzymes' structure-function relationships can lead to novel approaches in biotechnology and pharmaceuticals.
Advanced Oxidation Processes
In environmental science, the degradation of compounds through advanced oxidation processes is critical for removing recalcitrant pollutants. Studies on the degradation pathways, by-products, and biotoxicity of various compounds can inform the treatment of pharmaceutical pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research highlights the environmental impact of chemical compounds and the need for sustainable disposal methods.
properties
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23?,24?,25-,26-,27+,28+,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWTWYHBZEZSN-XQHHZNCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

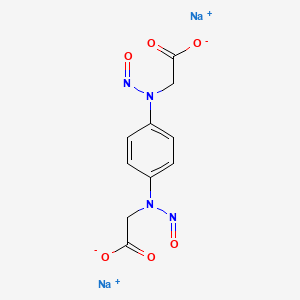
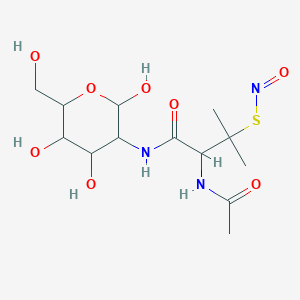
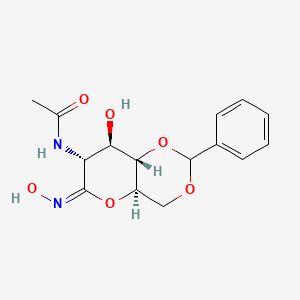
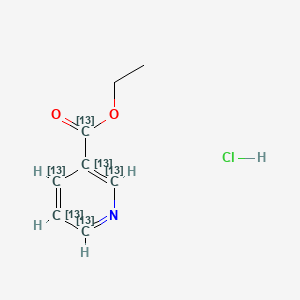
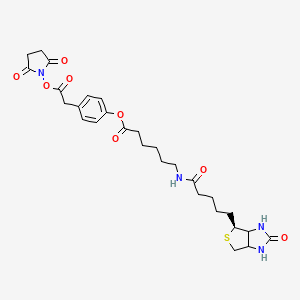
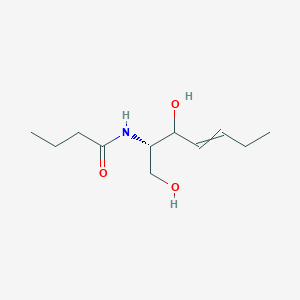

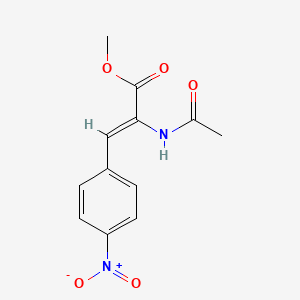



![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)